4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound also interacts with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxyquinoline
- 2-hydroxyquinoline
- 4-hydroxy-2-quinolone
Uniqueness
What sets 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-20-14-8-5-9-16(20)15-25-23(28)21-22(27)18-12-6-7-13-19(18)26(24(21)29)17-10-3-2-4-11-17/h2-14,27H,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFYEOQINTXHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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